molecular formula C22H29N3O3S B11302833 N-cyclopentyl-2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide

N-cyclopentyl-2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide

Cat. No.: B11302833
M. Wt: 415.6 g/mol
InChI Key: AOANYANKNZDHAF-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide is a complex organic compound featuring a cyclopentyl group, an ethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide typically involves multiple steps, including the formation of the cyclopentyl and benzenesulfonamide groups. Common synthetic routes may involve the use of reagents such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions and various aryl/heteroaryl amines for substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like m-CPBA.

    Reduction: Potentially using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Involving nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: m-CPBA in an organic solvent.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Aryl/heteroaryl amines in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation with m-CPBA would yield sulfoxides or sulfones, while substitution reactions with aryl/heteroaryl amines would yield various substituted derivatives.

Scientific Research Applications

N-cyclopentyl-2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H29N3O3S

Molecular Weight

415.6 g/mol

IUPAC Name

N-cyclopentyl-2-ethyl-5-(3-methyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)benzenesulfonamide

InChI

InChI=1S/C22H29N3O3S/c1-3-15-12-13-16(14-20(15)29(27,28)24-17-8-4-5-9-17)21-18-10-6-7-11-19(18)22(26)25(2)23-21/h12-14,17,24H,3-11H2,1-2H3

InChI Key

AOANYANKNZDHAF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C)S(=O)(=O)NC4CCCC4

Origin of Product

United States

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